molecular formula C21H19BrN6S B14926392 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14926392
M. Wt: 467.4 g/mol
InChI Key: IDQNDMVMCZNPMN-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features multiple functional groups, including a pyrazole ring, a thienopyrimidine core, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thienopyrimidine core. The final step involves the coupling of the brominated phenyl group to the pyrazole-thienopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidized Derivatives: Various hydroxylated and ketone derivatives.

    Reduced Products: Debrominated phenyl derivatives.

    Substituted Products: Phenyl derivatives with various substituents like amines or thiols.

Scientific Research Applications

2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is primarily due to the presence of the pyrazole and thienopyrimidine rings, which can form strong interactions with the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of a pyrazole ring, a thienopyrimidine core, and a brominated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19BrN6S

Molecular Weight

467.4 g/mol

IUPAC Name

4-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H19BrN6S/c1-11-14(4)29-21-17(11)20-24-19(26-28(20)10-23-21)16-7-5-6-15(8-16)9-27-13(3)18(22)12(2)25-27/h5-8,10H,9H2,1-4H3

InChI Key

IDQNDMVMCZNPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C(=C(C(=N5)C)Br)C)C

Origin of Product

United States

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